molecular formula C6H12FN B14853894 cis-2-Fluoro-2-methyl-cyclopentanamine

cis-2-Fluoro-2-methyl-cyclopentanamine

Cat. No.: B14853894
M. Wt: 117.16 g/mol
InChI Key: LCQSVRYKPJHWSX-GDVGLLTNSA-N
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Description

cis-2-Fluoro-2-methyl-cyclopentanamine: is an organic compound characterized by a cyclopentane ring substituted with a fluorine atom and a methyl group at the second carbon position, with the amine group also attached to the second carbon The “cis” configuration indicates that the fluorine and methyl groups are on the same side of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Fluoro-2-methyl-cyclopentanamine typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, such as cyclopentanone, the compound undergoes fluorination to introduce the fluorine atom at the desired position.

    Methylation: The next step involves the introduction of the methyl group at the second carbon position. This can be achieved through various methylation reactions, such as using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Fluoro-2-methyl-cyclopentanamine can undergo oxidation reactions, typically leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the fluorine or amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Biology: In biological research, this compound can serve as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.

Industry: In the industrial sector, cis-2-Fluoro-2-methyl-cyclopentanamine may be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of cis-2-Fluoro-2-methyl-cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    cis-2-Fluorocyclopentanamine: Similar structure but lacks the methyl group.

    cis-2-Methylcyclopentanamine: Similar structure but lacks the fluorine atom.

    trans-2-Fluoro-2-methyl-cyclopentanamine: Same substituents but in a trans configuration.

Uniqueness: cis-2-Fluoro-2-methyl-cyclopentanamine is unique due to the combined presence of both fluorine and methyl groups in a cis configuration. This specific arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from its similar counterparts.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2S)-2-fluoro-2-methylcyclopentan-1-amine

InChI

InChI=1S/C6H12FN/c1-6(7)4-2-3-5(6)8/h5H,2-4,8H2,1H3/t5?,6-/m0/s1

InChI Key

LCQSVRYKPJHWSX-GDVGLLTNSA-N

Isomeric SMILES

C[C@@]1(CCCC1N)F

Canonical SMILES

CC1(CCCC1N)F

Origin of Product

United States

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